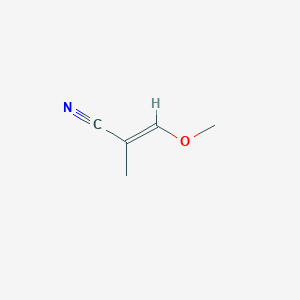
3-Methoxy-2-methylacrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2-methylacrylonitrile is an organic compound with the chemical formula C5H7NO. It is characterized by the presence of methoxy and acrylonitrile functional groups. This compound is known for its applications in various chemical processes, including its use as a monomer in the production of polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-methylacrylonitrile typically involves the reaction of methoxyacetic acid with acrylonitrile under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide, and the process is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxy-2-methylacrylonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted acrylonitriles .
Applications De Recherche Scientifique
3-Methoxy-2-methylacrylonitrile has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methoxy-2-methylacrylonitrile involves its interaction with specific molecular targets and pathways. The methoxy and acrylonitrile groups play a crucial role in its reactivity and interactions. For instance, the compound can act as an electrophile in nucleophilic addition reactions, targeting nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways .
Comparaison Avec Des Composés Similaires
3-Methoxyacrylonitrile: Similar in structure but lacks the methyl group.
2-Methoxy-3-methylacrylonitrile: Differing in the position of the methoxy and methyl groups.
Methacrylonitrile: Lacks the methoxy group but shares the acrylonitrile functionality.
Uniqueness: 3-Methoxy-2-methylacrylonitrile is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds .
Propriétés
Formule moléculaire |
C5H7NO |
|---|---|
Poids moléculaire |
97.12 g/mol |
Nom IUPAC |
(E)-3-methoxy-2-methylprop-2-enenitrile |
InChI |
InChI=1S/C5H7NO/c1-5(3-6)4-7-2/h4H,1-2H3/b5-4+ |
Clé InChI |
HLNBUNYQJSGUFH-SNAWJCMRSA-N |
SMILES isomérique |
C/C(=C\OC)/C#N |
SMILES canonique |
CC(=COC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





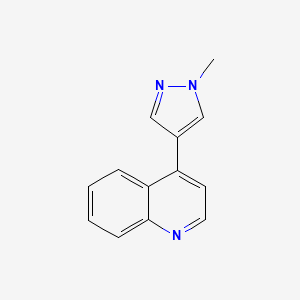
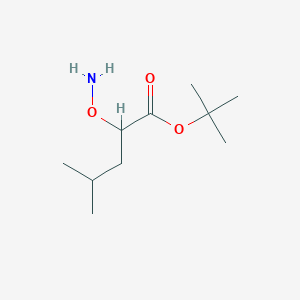
![4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid](/img/structure/B13157254.png)

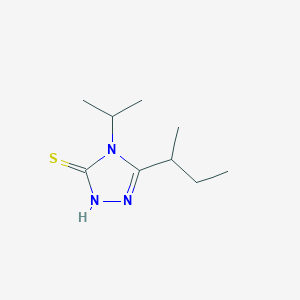
![1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one](/img/structure/B13157263.png)
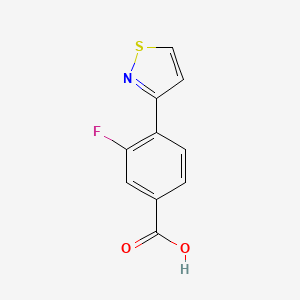
![1-Cyclopropyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13157280.png)
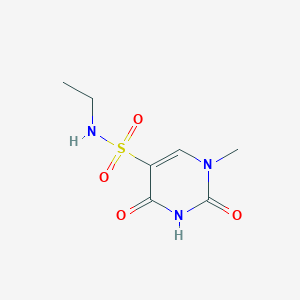
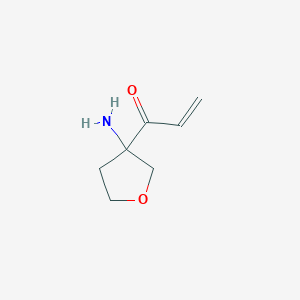
![(1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B13157302.png)
